2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
2-(Ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety linked via an amide bond to a 2-(ethylsulfonyl)benzoyl group. The ethylsulfonyl substituent is a strong electron-withdrawing group, which may enhance metabolic stability and influence receptor binding affinity compared to thioether or alkylamine analogs .
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-23(20,21)14-10-6-3-7-11(14)15(19)18-16-17-12-8-4-5-9-13(12)22-16/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUBFRMHHFAPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where the benzamide is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Tetrahydrobenzo[d]thiazole Ring: The tetrahydrobenzo[d]thiazole ring can be constructed through a cyclization reaction involving a suitable thioamide and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), by binding to their active sites and preventing substrate phosphorylation . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, differing primarily in substituents, heterocyclic systems, or biological targets.
Dopamine D3 Receptor Agonists ()
Compounds 33, 34, and 35 (N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-substituted benzenesulfonamides) feature:
- Core Structure : Tetrahydrobenzo[d]thiazole linked to a cyclobutyl-ethylamine chain.
- Key Differences : Fluorinated or chlorinated benzenesulfonamide groups instead of ethylsulfonyl-benzamide.
- Activity: Potent and selective dopamine D3 receptor agonists with sub-nanomolar binding affinity (e.g., compound 33: IC₅₀ = 0.8 nM at hD3 receptors) .
| Compound ID | Substituent on Sulfonamide | Biological Target | Key Activity |
|---|---|---|---|
| 33 | 4-Fluoro | Dopamine D3 | IC₅₀ = 0.8 nM |
| 34 | 3-Chloro-4-fluoro | Dopamine D3 | IC₅₀ = 1.2 nM |
| 35 | 3,4-Difluoro | Dopamine D3 | IC₅₀ = 1.5 nM |
Antitumor Tetrahydrobenzo[d]thiazole Derivatives ()
Derivatives synthesized from dimedone and cyanothioacetamide, such as 6c, 11d, and 15g, exhibit:
- Core Structure : Tetrahydrobenzo[d]thiazole with aryl or heteroaryl substituents.
- Key Differences : Varied benzamide substituents (e.g., methoxy, bromo) instead of ethylsulfonyl.
- Activity : High inhibition of c-Met kinase (e.g., compound 11d : IC₅₀ = 0.12 µM) and potent cytotoxicity against PC-3 prostate cancer cells .
| Compound ID | Substituent on Benzamide | Biological Target | Key Activity |
|---|---|---|---|
| 6c | 3-Bromo | c-Met Kinase | IC₅₀ = 0.18 µM |
| 11d | 4-Fluoro | c-Met Kinase | IC₅₀ = 0.12 µM |
| 15g | 3-Methoxy | PC-3 Cells | GI₅₀ = 1.5 µM |
Ethylsulfanyl vs. Ethylsulfonyl Analogs ()
The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (ZINC2853050) differs in:
- Substituent : Ethylthio (-S-C₂H₅) instead of ethylsulfonyl (-SO₂-C₂H₅).
COPD-Targeting Derivatives ()
Compound 31 (3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide) includes:
- Core Structure : Tetrahydrobenzo[d]thiazole with propylamine and dimethoxybenzamide groups.
- Activity : Designed for COPD treatment via kinase modulation, highlighting the scaffold’s versatility .
Biological Activity
The compound 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide represents a unique class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a tetrahydrobenzo structure, which is known to influence its biological activity. The ethylsulfonyl group enhances solubility and may contribute to its interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide have shown efficacy against various strains of bacteria and fungi. A study demonstrated that certain thiazole derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus at minimal inhibitory concentrations (MIC) as low as 25 µg/mL .
Urease Inhibition
Thiazole derivatives have also been explored for their urease inhibitory activity, which is crucial in treating conditions like urease-associated infections. Studies suggest that modifications in the thiazole structure can enhance urease inhibition, making these compounds promising candidates for further development .
Antimalarial Activity
A series of thiazole analogs were evaluated for their antimalarial potency against Plasmodium falciparum. The results indicated that specific structural modifications significantly improved their efficacy while maintaining low cytotoxicity in HepG2 cell lines . This suggests that 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide may possess similar antimalarial properties.
Structure-Activity Relationship (SAR)
The SAR studies on thiazole derivatives highlight the importance of substituents on the phenyl ring. Electron-withdrawing groups at specific positions enhance biological activity. For example:
- Ortho-position : Preferable for small electron-withdrawing groups.
- Para-position : Small atoms like hydrogen or fluorine are favored.
These modifications can lead to compounds with improved potency and selectivity .
Case Studies
- Anticancer Activity : A study on thiazole derivatives revealed moderate anticancer activity against various cancer cell lines. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Leishmanicidal Activity : Phthalimido-thiazole hybrids demonstrated potent leishmanicidal effects against Leishmania infantum, showing significant ultrastructural changes in treated parasites and low toxicity to mammalian cells . This indicates a potential therapeutic application for leishmaniasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
